molecular formula C10H5ClN2 B1471815 8-Chloroisoquinoline-1-carbonitrile CAS No. 1231761-26-4

8-Chloroisoquinoline-1-carbonitrile

Cat. No. B1471815
CAS RN: 1231761-26-4
M. Wt: 188.61 g/mol
InChI Key: AAVWILXYOHVHQN-UHFFFAOYSA-N
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Description

8-Chloroisoquinoline-1-carbonitrile (8-CIQCN) is an organic compound that has been widely studied for its potential applications in the medical and scientific fields. 8-CIQCN has been shown to have a wide range of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.

Scientific Research Applications

8-Chloroisoquinoline-1-carbonitrile has a wide range of scientific research applications. It has been used in the study of cell signaling pathways, as well as in the study of the effects of drugs on the central nervous system. 8-Chloroisoquinoline-1-carbonitrile has also been used in the study of the effects of environmental toxins on the nervous system, and its ability to cross the blood-brain barrier has been studied in both animals and humans. Additionally, 8-Chloroisoquinoline-1-carbonitrile has been used in the study of the effects of aging on the nervous system, as well as in the study of the effects of dietary supplements on the nervous system.

Mechanism of Action

The mechanism of action of 8-Chloroisoquinoline-1-carbonitrile is not fully understood. However, it is believed to act as an agonist of the G-protein coupled receptor (GPCR) family of proteins, which are involved in a variety of physiological processes. Specifically, 8-Chloroisoquinoline-1-carbonitrile has been shown to activate the GPCR-dependent signaling pathways that are involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
8-Chloroisoquinoline-1-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, as well as modulate the activity of enzymes involved in signal transduction pathways. Additionally, 8-Chloroisoquinoline-1-carbonitrile has been shown to modulate the activity of ion channels, and it has been shown to have neuroprotective and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

8-Chloroisoquinoline-1-carbonitrile has several advantages for laboratory experiments. It has a relatively low toxicity, and it is relatively inexpensive and easy to obtain. Additionally, 8-Chloroisoquinoline-1-carbonitrile is relatively stable, and it can be stored for extended periods of time without significant degradation. However, 8-Chloroisoquinoline-1-carbonitrile has some limitations for laboratory experiments. It has limited solubility in water, and it is not very soluble in organic solvents. Additionally, 8-Chloroisoquinoline-1-carbonitrile is not very soluble in biological systems, and it has a relatively low bioavailability.

Future Directions

Given the wide range of biochemical and physiological effects of 8-Chloroisoquinoline-1-carbonitrile, there are a number of potential future directions for research. These include further investigation into the mechanism of action of 8-Chloroisoquinoline-1-carbonitrile, as well as the development of novel therapeutic agents based on 8-Chloroisoquinoline-1-carbonitrile. Additionally, further research into the potential applications of 8-Chloroisoquinoline-1-carbonitrile in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease, is warranted. Finally, further research into the potential use of 8-Chloroisoquinoline-1-carbonitrile in the treatment of cancer is also warranted.

properties

IUPAC Name

8-chloroisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-3-1-2-7-4-5-13-9(6-12)10(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVWILXYOHVHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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